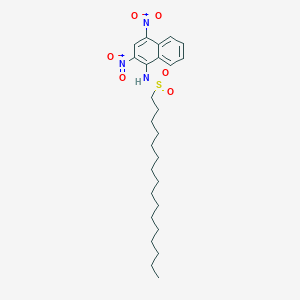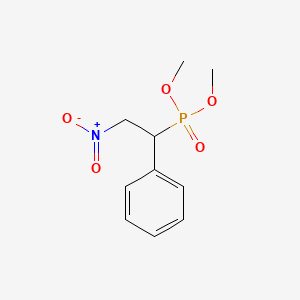
2-(Ethenylsulfanyl)-2-methylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethenylsulfanyl)-2-methylbutane is an organic compound characterized by the presence of an ethenylsulfanyl group attached to a 2-methylbutane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethenylsulfanyl)-2-methylbutane typically involves the reaction of 2-methylbutane with ethenylsulfanyl reagents under controlled conditions. One common method is the nucleophilic substitution reaction where 2-methylbutane reacts with ethenylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-(Ethenylsulfanyl)-2-methylbutane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur, where the ethenylsulfanyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in dichloromethane at 0-5°C.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Ethenylsulfanyl)-2-methylbutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing biomolecules and their interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 2-(Ethenylsulfanyl)-2-methylbutane involves its interaction with molecular targets through its ethenylsulfanyl group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include nucleophilic addition, oxidation-reduction reactions, and substitution processes.
類似化合物との比較
Similar Compounds
2-(Methylsulfanyl)-2-methylbutane: Similar structure but with a methylsulfanyl group instead of an ethenylsulfanyl group.
2-(Ethenylsulfanyl)-2-methylpropane: Similar structure but with a different carbon backbone.
Uniqueness
2-(Ethenylsulfanyl)-2-methylbutane is unique due to the presence of the ethenylsulfanyl group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in synthesis and research.
特性
CAS番号 |
42779-07-7 |
|---|---|
分子式 |
C7H14S |
分子量 |
130.25 g/mol |
IUPAC名 |
2-ethenylsulfanyl-2-methylbutane |
InChI |
InChI=1S/C7H14S/c1-5-7(3,4)8-6-2/h6H,2,5H2,1,3-4H3 |
InChIキー |
GLNJUXGKDRPIEI-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)SC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium](/img/structure/B14662733.png)



![7H-pyrrolo[3,4-g]quinoxaline](/img/structure/B14662750.png)






![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid](/img/structure/B14662792.png)


